molecular formula C15H28N2O6S B3974292 1-(1-Ethylsulfonylpiperidin-4-yl)-3-methylpiperidine;oxalic acid

1-(1-Ethylsulfonylpiperidin-4-yl)-3-methylpiperidine;oxalic acid

Cat. No.: B3974292
M. Wt: 364.5 g/mol
InChI Key: XDJJARQWMKWVFR-UHFFFAOYSA-N
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Description

1-(1-Ethylsulfonylpiperidin-4-yl)-3-methylpiperidine;oxalic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Properties

IUPAC Name

1-(1-ethylsulfonylpiperidin-4-yl)-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2S.C2H2O4/c1-3-18(16,17)15-9-6-13(7-10-15)14-8-4-5-12(2)11-14;3-1(4)2(5)6/h12-13H,3-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJJARQWMKWVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)N2CCCC(C2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethylsulfonylpiperidin-4-yl)-3-methylpiperidine typically involves the reaction of piperidine derivatives with ethylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethylsulfonylpiperidin-4-yl)-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like amines or thiols replace the ethylsulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Piperidine derivatives with different substituents.

Scientific Research Applications

1-(1-Ethylsulfonylpiperidin-4-yl)-3-methylpiperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Ethylsulfonylpiperidin-4-yl)-3-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(1-Methylsulfonylpiperidin-4-yl)-3-methylpiperidine: Similar structure but with a methyl group instead of an ethyl group.

    1-(1-Phenylsulfonylpiperidin-4-yl)-3-methylpiperidine: Similar structure but with a phenyl group instead of an ethyl group.

    1-(1-Benzylsulfonylpiperidin-4-yl)-3-methylpiperidine: Similar structure but with a benzyl group instead of an ethyl group.

Uniqueness: 1-(1-Ethylsulfonylpiperidin-4-yl)-3-methylpiperidine is unique due to the presence of the ethylsulfonyl group, which can impart different chemical and biological properties compared to its analogs. The ethyl group may influence the compound’s solubility, reactivity, and interaction with molecular targets, making it distinct from other piperidine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Ethylsulfonylpiperidin-4-yl)-3-methylpiperidine;oxalic acid
Reactant of Route 2
1-(1-Ethylsulfonylpiperidin-4-yl)-3-methylpiperidine;oxalic acid

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